molecular formula C8H16O2 B3180073 4-(Hydroxymethyl)-1-methylcyclohexanol CAS No. 1256545-59-1

4-(Hydroxymethyl)-1-methylcyclohexanol

Cat. No.: B3180073
CAS No.: 1256545-59-1
M. Wt: 144.21 g/mol
InChI Key: VPONKVTVYYAINJ-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1-methylcyclohexanol, more commonly referred to in research and industry as 4-Methylcyclohexanemethanol (MCHM), is a saturated alicyclic primary alcohol with the molecular formula C8H16O2 . This compound exists as cis and trans isomers, defined by the relative positions of the methyl and hydroxymethyl groups on the cyclohexane ring; commercial samples often consist of a mixture of these isomers . The trans isomer is noted for its low odor threshold and distinct licorice-like aroma, while the cis isomer is less detectable by smell . This compound serves as a critical reagent in several research domains. It is historically significant and well-documented for its application as a frothing agent in the froth flotation process for cleaning coal, where it has been used in mixtures to improve the efficiency of coal particle separation . Its surfactant-like properties, stemming from its ability to bind to both organic matter and water, make it a subject of interest in surface science and process chemistry research . Furthermore, the hydroxymethyl functional group is a key intermediate in organic synthesis and prodrug design, as the introduction of this group can alter physicochemical properties, enhance water solubility, and improve the biological activity of lead compounds . Researchers should note that reliable toxicological data for this compound is limited. Available information from animal studies on a closely related commercial product indicates a low order of acute oral toxicity, with minor effects on the erythropoietic system, liver, and kidneys observed in repeated-dose studies . As a precaution, standard laboratory safety practices should be followed. This includes the use of splash goggles, protective nitrile gloves, and a lab coat to prevent skin and eye contact . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydroxymethyl)-1-methylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-8(10)4-2-7(6-9)3-5-8/h7,9-10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPONKVTVYYAINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Hydroxymethyl 1 Methylcyclohexanol and Its Stereoisomers

Stereoselective and Enantioselective Synthesis Approaches

Stereoselective synthesis is crucial for accessing specific isomers of 4-(hydroxymethyl)-1-methylcyclohexanol. The spatial arrangement of the methyl and hydroxymethyl groups relative to the hydroxyl group on the ring dictates the compound's three-dimensional structure and, consequently, its physical and biological properties. Enantioselective approaches are necessary to resolve racemic mixtures into single, pure enantiomers, which is often a requirement for pharmaceutical applications.

Asymmetric Catalysis in Synthesis Routes

Asymmetric catalysis offers an efficient method for generating chiral molecules from prochiral precursors, often with high enantioselectivity. nih.gov Organocatalysis and transition-metal catalysis are the two primary pillars of this field. For the synthesis of chiral this compound, a key strategy would involve the asymmetric functionalization of a cyclohexene (B86901) or cyclohexanone (B45756) precursor.

For instance, an organocatalytic approach could employ chiral amines or phosphoric acids to catalyze the enantioselective Michael addition to a suitably substituted cyclohexenone. researchgate.netscispace.com Cinchona-alkaloid-based catalysts, for example, have been successfully used in the synthesis of highly substituted chiral 1,4-dihydropyridines, demonstrating their utility in controlling stereochemistry on six-membered rings. nih.govbeilstein-journals.org A hypothetical route could involve the conjugate addition of a methyl group equivalent to a 4-(hydroxymethyl)cyclohexenone precursor, catalyzed by a chiral organocatalyst to set the stereocenter at C4.

Transition-metal catalysis, often employing rhodium or copper complexes with chiral ligands, provides another powerful avenue. A highly chemo- and enantioselective hydrogenation of a precursor like 4-formyl-1-methylenecyclohexanol, catalyzed by a chiral Rh-complex, could simultaneously reduce the double bond and the aldehyde in a stereocontrolled manner. rsc.org

Table 1: Examples of Catalytic Systems Applicable to Chiral Cyclohexane (B81311) Synthesis

Catalytic System Reaction Type Potential Application to Target Synthesis Achieved Selectivity (in analogous systems)
Cinchona-derived Thiourea Michael Addition Enantioselective addition to a cyclohexenone precursor Up to 99% ee
Chiral Phosphoric Acid Aza-Diels-Alder Cycloaddition to form a functionalized cyclohexane ring 70-95% ee
Rh-f-spiroPhos Complex Asymmetric Hydrogenation Desymmetrizing hydrogenation of a dibenzylidene cyclohexanone precursor >99% ee, >20:1 dr
Jørgensen–Hayashi Catalyst Michael Addition Conjugate addition of nitromethane (B149229) to an α,β-unsaturated aldehyde High enantioselectivity

Chiral Auxiliary-Mediated Strategies

The use of a chiral auxiliary is a well-established strategy for inducing stereoselectivity. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent reaction before being cleaved. wikipedia.org For the synthesis of this compound, an auxiliary could be attached to a precursor to control the facial selectivity of an incoming nucleophile.

Commonly used chiral auxiliaries include Evans' oxazolidinones and cyclohexane-based auxiliaries like (S,S)-cyclohexane-1,2-diol. nih.govresearchgate.net For example, a carboxylic acid precursor, such as 1-methyl-4-oxocyclohexane-1-carboxylic acid, could be coupled to a chiral auxiliary like (R)-4-phenyl-2-oxazolidinone. The auxiliary would then direct the stereoselective reduction of the ketone at C4, establishing a specific diastereomeric relationship. Subsequent removal of the auxiliary would yield the chiral carboxylic acid, which can then be reduced to the primary alcohol. This method provides excellent stereocontrol due to the well-defined steric environment created by the auxiliary. researchgate.net

Table 2: Common Chiral Auxiliaries and Their Potential Application

Chiral Auxiliary Type Attachment Point Reaction Controlled
Evans' Oxazolidinones Amino alcohol-derived Acyl group (e.g., from a carboxylic acid precursor) Aldol (B89426) reactions, alkylations, conjugate additions
(S,S)-Cyclohexane-1,2-diol Diol Ketone or aldehyde (as an acetal) Diastereoselective alkylation of enol ethers
Pseudoephedrine Amino alcohol Carboxylic acid (as an amide) Diastereoselective alkylation of enolates
8-Phenylmenthol Terpenoid alcohol Acyl group (as an ester) Ene reactions, Diels-Alder reactions

Diastereoselective Control in Cyclohexanol (B46403) Derivatization

Achieving diastereoselective control is essential to synthesize either the cis or trans isomer of this compound preferentially. This control is typically achieved by exploiting the steric and electronic properties of a cyclic precursor, most commonly a substituted cyclohexanone.

The reduction of a ketone, such as 4-formyl-1-methylcyclohexanone, is a key step where diastereoselectivity can be introduced. The stereochemical outcome of the reduction of the two carbonyl groups depends heavily on the reducing agent and reaction conditions.

Steric Approach Control : The use of bulky reducing agents (e.g., L-Selectride) will favor attack from the less hindered face of the carbonyl group, leading to the formation of the axial alcohol.

Chelation Control : If a chelating metal is present in the reducing agent (e.g., Zn(BH₄)₂), it can coordinate with an existing hydroxyl group on the ring, directing the hydride delivery from the same face.

Thermodynamic vs. Kinetic Control : The choice between kinetic and thermodynamic conditions can favor one diastereomer over the other. For instance, isomerization of a cis-amine to a more stable trans-amine via a ketone intermediate has been achieved using transaminase enzymes, demonstrating a dynamic process to enrich the desired diastereomer. nih.gov

By carefully selecting the precursor and the reaction conditions, it is possible to control the relative stereochemistry of the hydroxyl and hydroxymethyl groups, leading to a high diastereomeric ratio (dr) of the desired product.

Novel Retrosynthetic Strategies

Retrosynthetic analysis involves breaking down a target molecule into simpler, commercially available starting materials. For a molecule like this compound, the key disconnections would involve the C-C bond to the methyl group and the C-C bond to the hydroxymethyl group, or a disconnection that breaks the ring itself, such as in a Diels-Alder approach.

Convergent and Linear Synthesis Pathways

Both convergent and linear synthetic strategies can be envisioned for this compound.

Linear Synthesis : A linear pathway would involve the sequential modification of a single starting material. A plausible linear synthesis could start from 4-methylcyclohexanone. A Grignard reaction with methylmagnesium bromide would install the tertiary alcohol and the methyl group, yielding 1,4-dimethylcyclohexanol. Subsequent selective oxidation of the C4 methyl group would be challenging. A more viable route might start with methyl 4-oxocyclohexanecarboxylate. A Grignard reaction could install the methyl group and tertiary alcohol, followed by reduction of the ester to the primary alcohol.

Convergent Synthesis : A convergent approach involves synthesizing separate fragments of the molecule and then combining them. For a relatively small molecule like the target compound, a convergent strategy might be less common but could be achieved through a Diels-Alder reaction. For example, the reaction between isoprene (B109036) (a C5 diene) and 2-methylacrolein (a C4 dienophile) could form a cyclohexene ring with the correct substitution pattern. Subsequent stereocontrolled dihydroxylation and functional group manipulations would lead to the target molecule. While more complex, this approach can build stereochemistry and complexity rapidly.

Table 3: Comparison of Linear and Convergent Synthetic Pathways

Strategy Proposed Key Steps Advantages Disadvantages

Total Synthesis Approaches Utilizing the Cyclohexanol Core

The 1,4-disubstituted cyclohexanol motif is a common core in many natural products, particularly terpenoids and other secondary metabolites. While no major natural products appear to contain the exact this compound core, strategies used in the total synthesis of related structures can be highly informative. nih.govmsu.edu

For example, in the synthesis of complex molecules, a substituted cyclohexanone often serves as a key building block. nih.gov The synthesis of garsubellin A, a potent inducer of choline (B1196258) acetyltransferase, relies on the stereoselective construction of a cyclohexanone skeleton. uva.es Similarly, the synthesis of tetracycline (B611298) involved a crucial cycloaddition to form a functionalized cyclohexane ring, where an α-hydroxymethyl group played a key role in directing subsequent stereospecific transformations. nih.gov

A total synthesis approach would embed the formation of the this compound core within a broader strategy. The stereocenters would be established early in the synthesis using powerful asymmetric reactions like catalytic allylic oxidation or chiral base-mediated rearrangements of meso-epoxides. researchgate.netrsc.org The cyclohexanol unit would then serve as a scaffold for further elaboration into the final complex natural product.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles in the synthesis of fine chemicals aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orgresearchgate.netrsc.org For a molecule like this compound, this involves designing synthetic routes that are both atom-economical and utilize sustainable technologies.

Solvent-Free Reactions

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or solid-state, reactions can lead to improved efficiency, higher yields, and easier purification of products.

A plausible green synthetic approach to this compound could involve the direct catalytic hydrogenation of a suitable precursor, such as 4-formyl-1-methylcyclohexanone, under solvent-free conditions. This reaction would simultaneously reduce the aldehyde and ketone functionalities. The choice of catalyst and reaction conditions would be critical to control the stereoselectivity of the two hydroxyl groups.

Detailed Research Findings: While direct solvent-free synthesis of this compound is not extensively documented, analogous solvent-free oxidations and reductions of other cyclic alcohols and ketones have been successfully demonstrated. For instance, the oxidation of cyclohexanol to cyclohexanone has been achieved using environmentally friendly oxidants under solvent-free conditions, showcasing the feasibility of such approaches for cyclohexyl systems. academie-sciences.fr Similarly, the synthesis of diols from cyclic carbonates using a metal-free catalyst and a hydrosilane reducing agent has been reported under solvent-free conditions, achieving high yields. nih.gov

A hypothetical solvent-free approach for the synthesis of this compound could involve the mechanochemical reduction of a suitable diketone or keto-aldehyde precursor using a solid-supported reducing agent. Mechanochemistry, by utilizing mechanical force to induce chemical reactions, often proceeds without the need for bulk solvents.

Table 1: Hypothetical Solvent-Free Synthesis of this compound This table is based on analogous reactions and represents a conceptual application.

Precursor Reducing Agent Conditions Predominant Stereoisomer Yield (%)
4-Formyl-1-methylcyclohexanone Solid-supported NaBH4 Ball-milling, 25°C cis/trans mixture >90
1-Methylcyclohexane-1,4-dicarbaldehyde Catalytic hydrogenation (solid catalyst) Gas-solid phase, 100°C, H2 pressure Dependent on catalyst >95

Catalyst Development for Sustainable Synthesis

The development of highly efficient and selective catalysts is paramount for sustainable chemical synthesis. For the preparation of this compound, catalyst design would focus on the stereoselective reduction of a precursor like 4-formyl-1-methylcyclohexanone or a derivative thereof. Heterogeneous catalysts are particularly attractive from a green chemistry perspective as they can be easily separated from the reaction mixture and recycled.

Detailed Research Findings: Recent advances in catalysis have led to the development of highly selective catalysts for the hydrogenation of substituted cyclohexanones. For example, rhodium nanoparticles immobilized on a supported ionic liquid phase (SILP) have demonstrated excellent performance in the hydrogenation and hydrodeoxygenation of aromatic ketones to cyclohexane derivatives. acs.org Such catalysts could be adapted for the selective reduction of the ketone and aldehyde moieties in a precursor to this compound, with the potential to control the stereochemical outcome based on the catalyst's structure and the reaction conditions.

The diastereoselective transfer hydrogenation of cyclic ketones using metal oxides as catalysts has also been explored. mdpi.com This method offers a greener alternative to traditional reducing agents. The choice of hydrogen donor and catalyst can influence the stereoselectivity of the resulting alcohol. For the synthesis of specific stereoisomers of this compound, a catalyst that can selectively deliver hydride to one face of the carbonyls in the precursor would be required.

Table 2: Catalyst Performance in Analogous Stereoselective Reductions of Substituted Cyclohexanones

Catalyst Substrate Diastereomeric Ratio (cis:trans) Yield (%) Reference
Zeolite BEA 4-tert-Butylcyclohexanone 95:5 98 mdpi.com
Rh@SILP(Ph3-P-NTf2) Aromatic Ketones High selectivity for alcohol >95 acs.org
MgO x-Methylcyclohexanones Varies with substrate Good to high mdpi.com

Flow Chemistry and Continuous Processing for Synthesis

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. acs.org These features make it a highly attractive methodology for the sustainable production of fine chemicals like this compound.

A continuous flow synthesis of this compound could be envisioned starting from a suitable precursor, which would be continuously pumped through a heated reactor containing a packed bed of a heterogeneous catalyst. The product stream would then be collected, and the desired compound isolated. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize yield and stereoselectivity.

Detailed Research Findings: While a specific flow synthesis for this compound is not reported, the continuous-flow synthesis of other functionalized cyclic alcohols and related compounds has been successfully demonstrated. For instance, the synthesis of various pharmaceutical intermediates has been achieved using multi-step flow processes that incorporate in-line purification and analysis. nih.gov The continuous-flow oxidation of alcohols to carboxylic acids using a platinum catalyst and hydrogen peroxide has also been reported, showcasing the potential for clean oxidation reactions in flow. rsc.org

A conceptual flow process for the synthesis of this compound could involve the following steps:

A solution of 4-formyl-1-methylcyclohexanone in a green solvent is continuously fed into the system.

This stream is mixed with a hydrogen source and passed through a heated column packed with a stereoselective hydrogenation catalyst.

The output stream, containing the product, is then passed through a purification module to isolate the desired stereoisomer(s).

Table 3: Conceptual Parameters for Continuous Flow Synthesis of this compound This table is based on analogous flow chemistry applications and represents a conceptual design.

Parameter Value
Reactor Type Packed-bed reactor
Catalyst Heterogeneous hydrogenation catalyst (e.g., supported Ru, Rh)
Substrate 4-Formyl-1-methylcyclohexanone
Temperature 50-150 °C
Pressure 10-50 bar (H2)
Residence Time 5-30 minutes
Expected Outcome High conversion and controllable stereoselectivity

Enzyme-Catalyzed Biotransformations in Synthesis

Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them ideal for green and sustainable chemical synthesis. tudelft.nl Biotransformations can be employed for the asymmetric synthesis of chiral molecules, including the stereoisomers of this compound.

Two primary enzymatic strategies could be envisioned for the synthesis of enantiomerically enriched stereoisomers of this compound: the stereoselective reduction of a prochiral precursor or the kinetic resolution of a racemic mixture of the final product or a key intermediate.

Detailed Research Findings: The biocatalytic reduction of cyclohexanones using enzymes such as alcohol dehydrogenases (ADHs) from various microorganisms is a well-established method for producing chiral cyclohexanols. nih.govsphinxsai.com These enzymes, often utilizing cofactors like NADH or NADPH, can exhibit high levels of stereoselectivity, leading to the formation of a single enantiomer of the alcohol. This approach could be applied to the reduction of 4-formyl-1-methylcyclohexanone, where different enzymes could potentially reduce the ketone and aldehyde groups with specific stereochemical outcomes. Chemoenzymatic one-pot synthesis of chiral 1,3-diols has been demonstrated by combining a chiral metal complex-catalyzed aldol reaction with an enzymatic reduction using oxidoreductases. nih.govresearchgate.net

Alternatively, a lipase-catalyzed kinetic resolution could be employed. jocpr.com In this scenario, a racemic mixture of this compound would be subjected to acylation with an acyl donor in the presence of a lipase (B570770). The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The choice of lipase and reaction conditions would be crucial for achieving high enantioselectivity.

Table 4: Potential Enzyme-Catalyzed Routes to Chiral this compound

Strategy Enzyme Class Substrate Potential Product Key Advantage
Asymmetric Reduction Alcohol Dehydrogenase (ADH) / Oxidoreductase 4-Formyl-1-methylcyclohexanone Enantiomerically pure stereoisomer Direct synthesis of a single stereoisomer
Kinetic Resolution Lipase Racemic this compound Enantiomerically enriched alcohol and ester Separation of enantiomers

Chemical Reactivity and Mechanistic Investigations of 4 Hydroxymethyl 1 Methylcyclohexanol

Oxidation Reactions and Selectivity

The presence of two hydroxyl groups of different classes—primary and tertiary—on the cyclohexane (B81311) scaffold of 4-(hydroxymethyl)-1-methylcyclohexanol allows for investigations into selective oxidation. While the tertiary alcohol at the C1 position is generally resistant to oxidation under standard conditions, the primary hydroxyl group at the C4 position is susceptible to oxidation to an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions.

Selective Oxidation of Primary Alcohol Moiety

The selective oxidation of the primary alcohol in this compound to either the corresponding aldehyde, 4-formyl-1-methylcyclohexanol, or the carboxylic acid, 1-methyl-4-carboxycyclohexanol, can be achieved through the careful selection of oxidizing agents.

Mild oxidizing agents are employed for the conversion of the primary alcohol to an aldehyde, preventing over-oxidation to the carboxylic acid. Reagents such as Pyridinium (B92312) Chlorochromate (PCC) are effective for this transformation. libretexts.orgnumberanalytics.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) to prevent the formation of the hydrate (B1144303) from the aldehyde, which could be further oxidized. libretexts.org The mechanism of PCC oxidation involves the formation of a chromate (B82759) ester, followed by an elimination reaction to yield the aldehyde. libretexts.orgquora.com

Another widely used method for the selective oxidation of primary alcohols to aldehydes is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric co-oxidant like sodium hypochlorite (B82951) (NaOCl). mdpi.com This system is known for its high selectivity for primary alcohols. organic-chemistry.org

For the oxidation of the primary alcohol to a carboxylic acid, stronger oxidizing agents are required. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) under basic conditions or chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (H₂SO₄) (Jones oxidation). researchgate.net

Table 1: Selective Oxidation of the Primary Alcohol in this compound

Oxidizing Agent/SystemProductTypical Yield (%)Reaction Conditions
Pyridinium Chlorochromate (PCC)4-formyl-1-methylcyclohexanol85-95CH₂Cl₂, room temperature
TEMPO/NaOCl4-formyl-1-methylcyclohexanol90-98CH₂Cl₂/H₂O, 0°C to room temp.
Potassium Permanganate (KMnO₄)1-methyl-4-carboxycyclohexanol70-85Basic aqueous solution, heat
Chromic Acid (H₂CrO₄)1-methyl-4-carboxycyclohexanol75-90Acetone, 0°C to room temp.

Note: The yields presented are typical for the oxidation of primary alcohols under the specified conditions and are illustrative for the target molecule.

Oxidative Cleavage Pathways

Oxidative cleavage of the carbon-carbon bond in this compound is not a typical reaction pathway under standard oxidative conditions that target the alcohol functionalities. However, if the molecule were to be derivatized to a vicinal diol (a 1,2-diol), oxidative cleavage would become a relevant transformation. For instance, if the tertiary alcohol were replaced by a hydrogen and the adjacent ring carbon held a hydroxyl group, forming a cyclohexane-1,2-diol derivative, reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) could be employed to cleave the C-C bond between the two hydroxyl-bearing carbons. chemistrysteps.comrsc.org

The mechanism of oxidative cleavage with periodate involves the formation of a cyclic periodate ester intermediate. chemistrysteps.com This requires the two hydroxyl groups to be in a cis or gauche conformation to facilitate the formation of the five-membered ring. chemistrysteps.com For a cyclohexane ring, this means that cis-diols react readily, while trans-diaxial diols are unreactive. chemistrysteps.com The cleavage of such a diol would result in the formation of a dicarbonyl compound. Given the structure of this compound, this type of cleavage is not directly applicable.

Reduction Methodologies

The synthesis of this compound can be envisioned through the reduction of suitable carbonyl precursors. The stereochemical outcome of such reductions is of significant interest.

Selective Reduction of Carbonyl Precursors

A plausible synthetic route to this compound involves the selective reduction of a dicarbonyl precursor, such as 4-formyl-1-methylcyclohexanone. This precursor contains both a ketone and an aldehyde functionality. The selective reduction of the aldehyde in the presence of the ketone, or vice versa, would lead to isomeric products.

However, a more common approach would be the reduction of a single carbonyl precursor, such as methyl 4-oxocyclohexanecarboxylate. The reduction of the keto group to a hydroxyl group would be followed by the reduction of the ester to the primary alcohol.

Alternatively, starting from 4-oxocyclohexanecarboxylic acid, the reduction of the ketone can be performed. The stereochemical outcome of the reduction of the ketone at C4 is influenced by the steric hindrance posed by the substituents on the ring. The reduction of substituted cyclohexanones with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) generally proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon. youtube.com The approach of the hydride can occur from either the axial or equatorial face of the ring, leading to the formation of two diastereomeric alcohols. In the case of a 4-substituted cyclohexanone (B45756), the substituent at C1 can influence the facial selectivity of the reduction at C4. For instance, in the reduction of 4-tert-butylcyclohexanone, the bulky tert-butyl group locks the conformation, and the hydride preferentially attacks from the axial direction to avoid steric hindrance, leading to the equatorial alcohol as the major product. youtube.com A similar principle would apply to the reduction of a 4-keto-1-methyl-substituted cyclohexane precursor.

Table 2: Stereoselective Reduction of a 4-Oxo-1-methylcyclohexane Precursor

Reducing AgentMajor DiastereomerMinor DiastereomerTypical Diastereomeric Ratio
Sodium Borohydride (NaBH₄)trans-4-hydroxy-1-methyl...cis-4-hydroxy-1-methyl...~4:1 to 9:1
Lithium Aluminum Hydride (LiAlH₄)trans-4-hydroxy-1-methyl...cis-4-hydroxy-1-methyl...~9:1 to 19:1
L-Selectride®cis-4-hydroxy-1-methyl...trans-4-hydroxy-1-methyl...>99:1

Note: The table illustrates the expected stereochemical outcome based on the reduction of substituted cyclohexanones. The exact ratios for the specific precursor to this compound would require experimental verification.

Nucleophilic Substitution Reactions

The hydroxyl groups of this compound are poor leaving groups. To undergo nucleophilic substitution, they must first be converted into better leaving groups, such as tosylates (OTs) or mesylates (OMs). masterorganicchemistry.com The primary hydroxyl group is more amenable to this transformation and subsequent substitution reactions than the sterically hindered tertiary hydroxyl group.

Stereochemical Outcomes of Substitutions

Once the primary hydroxyl group is converted to a good leaving group, for example, a tosylate, it can undergo nucleophilic substitution with a variety of nucleophiles. The stereochemical outcome of this substitution is dependent on the reaction mechanism.

If the reaction proceeds through an Sₙ2 mechanism, it will result in an inversion of stereochemistry at the carbon center bearing the leaving group. masterorganicchemistry.comlibretexts.org This is due to the backside attack of the nucleophile on the electrophilic carbon. masterorganicchemistry.com For example, the reaction of trans-4-(tosyloxymethyl)-1-methylcyclohexanol with a nucleophile like sodium azide (B81097) (NaN₃) would be expected to yield the cis-4-(azidomethyl)-1-methylcyclohexanol.

Conversely, if the reaction were to proceed through an Sₙ1 mechanism, it would involve the formation of a planar carbocation intermediate. The nucleophile could then attack from either face of the carbocation, leading to a mixture of retention and inversion products, often resulting in racemization if the starting material is chiral and the reaction center is a stereocenter. pressbooks.pub However, for a primary tosylate, the Sₙ2 pathway is strongly favored.

A classic example of a nucleophilic substitution that follows the Sₙ2 pathway is the Williamson ether synthesis, where an alkoxide acts as the nucleophile to displace a leaving group and form an ether. youtube.comkhanacademy.orgyoutube.com

Table 3: Stereochemical Outcome of Nucleophilic Substitution on a Derivative of this compound

Substrate (trans isomer)NucleophileMechanismProduct (Stereochemistry)
4-(Tosyloxymethyl)-1-methylcyclohexanolNaN₃ (Sodium Azide)Sₙ2cis-4-(Azidomethyl)-1-methylcyclohexanol
4-(Tosyloxymethyl)-1-methylcyclohexanolNaCN (Sodium Cyanide)Sₙ2cis-4-(Cyanomethyl)-1-methylcyclohexanol
4-(Tosyloxymethyl)-1-methylcyclohexanolCH₃ONa (Sodium Methoxide)Sₙ2cis-4-(Methoxymethyl)-1-methylcyclohexanol

Note: This table illustrates the expected stereochemical outcomes based on the principles of Sₙ2 reactions.

Leaving Group Chemistry

The hydroxyl groups (-OH) in this compound are inherently poor leaving groups because hydroxide (B78521) (HO⁻) is a strong base. masterorganicchemistry.com For nucleophilic substitution or elimination reactions to occur, these groups must first be converted into better leaving groups. This is typically achieved by protonation under acidic conditions or by conversion to sulfonate esters. masterorganicchemistry.comub.edu

Protonation: In the presence of a strong acid, the lone pair of electrons on the oxygen atom of a hydroxyl group can be protonated to form an alkyloxonium ion (R-OH₂⁺). masterorganicchemistry.commasterorganicchemistry.com The resulting leaving group is a neutral water molecule (H₂O), which is a much weaker base and therefore a significantly better leaving group. masterorganicchemistry.commasterorganicchemistry.com This activation is the first step in many acid-catalyzed reactions of this diol, such as dehydration and rearrangement. bartleby.comchegg.com

Conversion to Sulfonate Esters: A common strategy to create an excellent leaving group under non-acidic conditions is the conversion of the alcohol to a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf). ub.eduvanderbilt.edu This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270). ub.edu The reaction does not affect the C-O bond of the alcohol, so the stereochemistry at the carbon atom is retained. ub.edu Sulfonate anions are very stable due to resonance, making them excellent leaving groups, often better than halides. vanderbilt.edulibretexts.org

The relative reactivity of the primary versus the tertiary alcohol in this compound towards sulfonation is a key consideration. The primary alcohol is sterically more accessible and will generally react more readily to form the corresponding sulfonate ester.

Table 1: Common Leaving Groups Derived from Alcohols

Original Group Reagent Resulting Leaving Group Leaving Group Ability
-OH Strong Acid (e.g., H₂SO₄) -OH₂⁺ (leaves as H₂O) Good
-OH TsCl, pyridine -OTs (Tosylate) Excellent
-OH MsCl, Et₃N -OMs (Mesylate) Excellent

Electrophilic Addition and Cycloaddition Reactions

Electrophilic addition and cycloaddition reactions are characteristic of molecules with carbon-carbon double or triple bonds. libretexts.orglibretexts.org this compound itself does not undergo these reactions as it is a saturated cycloalkane. However, it serves as a direct precursor to alkenes, such as 1-methyl-4-methylenecyclohexane or 4-methylcyclohex-1-ene-1-methanol, through dehydration (elimination) reactions. These resulting alkenes are highly susceptible to electrophilic addition.

For instance, following acid-catalyzed dehydration of the tertiary alcohol, the resulting exocyclic double bond in 1-methyl-4-methylenecyclohexane can readily undergo electrophilic addition. shaalaa.com Reaction with a hydrogen halide (HX) would proceed via protonation of the double bond to form the more stable tertiary carbocation, followed by attack of the halide anion. libretexts.org

Similarly, cycloaddition reactions, such as the Diels-Alder reaction or [4+1] cycloadditions, require an unsaturated system. nih.gov While the parent diol is unreactive in this context, its dehydrated derivatives could potentially act as dienophiles or participate in other cycloaddition pathways, significantly expanding the synthetic utility of the original scaffold.

Rearrangement Reactions Involving the Cyclohexanol (B46403) Scaffold

Rearrangement reactions are common for cyclohexanol derivatives, particularly under conditions that generate carbocation intermediates. masterorganicchemistry.com The acid-catalyzed dehydration of this compound is expected to be susceptible to such rearrangements.

When the tertiary alcohol is protonated and leaves as water, a tertiary carbocation is formed at C1. vaia.com While this carbocation is relatively stable, the system can potentially undergo rearrangement. However, a simple hydride or methyl shift from an adjacent carbon would lead to a less stable secondary carbocation, making such a shift unlikely.

More significant rearrangements could occur if the primary alcohol is involved. For example, if the primary alcohol is converted to a good leaving group (e.g., a tosylate) and leaves, a primary carbocation would form. This is highly unstable and would immediately rearrange. A 1,2-hydride shift from the cyclohexane ring would produce a more stable tertiary carbocation, leading to a rearranged product.

A classic example of rearrangement in related systems is the pinacol (B44631) rearrangement, which occurs with 1,2-diols. libretexts.org Although this compound is a 1,4-diol, acid-catalyzed conditions that promote carbocation formation can still lead to complex skeletal changes, including ring expansion or contraction, although these are less common for this specific substitution pattern. youtube.com The dehydration of 2-methylcyclohexanol, for example, famously involves a hydride shift to form a more stable carbocation before elimination. youtube.com

Functional Group Interconversions (FGIs) and Chemoselectivity

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis. solubilityofthings.com For this compound, the key challenge is the chemoselective transformation of one of the two different hydroxyl groups.

Oxidation: The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid, while the tertiary alcohol is resistant to oxidation under standard conditions. solubilityofthings.comfiveable.me

To Aldehyde: Using mild oxidizing agents like Pyridinium Chlorochromate (PCC) would selectively convert the primary -CH₂OH group to an aldehyde (-CHO). solubilityofthings.com

To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, would oxidize the primary alcohol to a carboxylic acid (-COOH). solubilityofthings.com

Nucleophilic Substitution: Both hydroxyl groups can be converted into halides, but the reaction mechanisms and conditions would differ.

The tertiary alcohol will react with hydrogen halides (like HBr) via an Sₙ1 mechanism, proceeding through a stable tertiary carbocation intermediate. vaia.com

The primary alcohol would react via an Sₙ2 mechanism, which requires harsher conditions or conversion to a better leaving group first (like a tosylate), followed by displacement with a halide ion. ub.eduvanderbilt.edu

This differential reactivity allows for selective functionalization, making the compound a versatile building block.

Table 2: Chemoselective Functional Group Interconversions

Target Functional Group Reagent(s) Reactive Site Mechanism
Aldehyde PCC, CH₂Cl₂ Primary -OH Oxidation
Carboxylic Acid KMnO₄, H⁺, heat Primary -OH Oxidation
Alkyl Bromide HBr Tertiary -OH Sₙ1

Acid- and Base-Catalyzed Transformations

Acid-Catalyzed Reactions: As discussed, acids are potent catalysts for reactions involving the hydroxyl groups of this compound. The primary acid-catalyzed transformation is dehydration (elimination). bartleby.com Due to the stability of the resulting carbocation, the tertiary alcohol dehydrates more readily than the primary one. shaalaa.com

The mechanism involves:

Protonation of the tertiary hydroxyl group by the acid catalyst (e.g., H₂SO₄ or H₃PO₄). chegg.com

Loss of a water molecule to form a stable tertiary carbocation at C1. shaalaa.comyoutube.com

Removal of a proton from an adjacent carbon by a weak base (like H₂O or HSO₄⁻) to form a double bond. This can lead to a mixture of alkene isomers, with the major product typically being the most stable alkene (Zaitsev's rule). shaalaa.com

This process can be accompanied by the rearrangement reactions mentioned previously, potentially leading to a complex mixture of products. chegg.com

Base-Catalyzed Reactions: Alcohols are generally not reactive under basic conditions, as there is no viable leaving group. The hydroxyl proton is only weakly acidic. However, strong bases can deprotonate the alcohol to form an alkoxide. While this alkoxide is a poor leaving group, it is a potent nucleophile. If an electrophilic center is present elsewhere in the molecule or added to the reaction mixture, the alkoxide can participate in reactions like Williamson ether synthesis. For this compound, selective deprotonation of the less hindered primary alcohol with a bulky base could be achieved, allowing for subsequent nucleophilic attack.

Theoretical and Computational Chemistry Studies on 4 Hydroxymethyl 1 Methylcyclohexanol

Conformational Analysis and Energy Minima Calculations

The flexibility of the cyclohexane (B81311) ring in 4-(hydroxymethyl)-1-methylcyclohexanol gives rise to a variety of possible three-dimensional arrangements, or conformations. Computational methods are employed to identify the most stable conformations, which correspond to energy minima on the potential energy surface.

Chair-Boat Interconversions and Axial/Equatorial Preferences

The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain. However, it can also exist in higher-energy conformations such as the boat and twist-boat forms. The interconversion between two chair conformations, known as a ring flip, is a key dynamic process.

In this compound, the substituents—a methyl group, a hydroxyl group, and a hydroxymethyl group—can occupy either axial or equatorial positions. The relative stability of these conformers is largely determined by steric interactions. Generally, bulky substituents are more stable in the equatorial position to minimize 1,3-diaxial interactions.

Considering the cis and trans isomers of this compound, the chair conformations and the axial/equatorial arrangements of the substituents will differ, leading to different energy profiles. For the trans isomer, one substituent is on the opposite side of the ring relative to the other two, while for the cis isomer, they are on the same side. Computational calculations can quantify the energy differences between these various conformations.

Table 1: Hypothetical Relative Energies of Chair Conformations for trans-4-(Hydroxymethyl)-1-methylcyclohexanol

Conformer Methyl Group Position Hydroxyl Group Position Hydroxymethyl Group Position Relative Energy (kcal/mol)
1 Equatorial Equatorial Equatorial 0.00
2 Axial Axial Axial 5.80
3 Equatorial Axial Axial 3.20

Note: These are illustrative values to demonstrate the expected trend. Actual values would be determined by specific computational methods.

Intramolecular Hydrogen Bonding Effects

The presence of both a hydroxyl (-OH) and a hydroxymethyl (-CH₂OH) group in this compound introduces the possibility of intramolecular hydrogen bonding. This occurs when the hydrogen atom of one hydroxyl group interacts with the oxygen atom of the other within the same molecule. youtube.com The formation of an intramolecular hydrogen bond can significantly stabilize a particular conformation.

The feasibility and strength of such a bond are highly dependent on the spatial arrangement of the functional groups. beilstein-journals.org In certain chair or twist-boat conformations, the hydroxyl and hydroxymethyl groups may be oriented in close enough proximity to form a hydrogen bond. Computational studies can predict the geometries that favor this interaction and quantify the energetic stabilization it provides. rsc.org For example, a conformation where the hydroxymethyl group is axial and the hydroxyl group is equatorial might bring the two groups into a suitable orientation for hydrogen bonding.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide a detailed picture of the electron distribution within a molecule, which is fundamental to understanding its reactivity. wavefun.com

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.menumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital that is most likely to accept electrons (electrophilic character). libretexts.org

For this compound, the HOMO is expected to be localized on the oxygen atoms of the hydroxyl and hydroxymethyl groups due to the presence of lone pairs of electrons. The LUMO would likely be an antibonding orbital associated with the C-O bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV) Description
LUMO +1.5 Antibonding orbitals, potential site for nucleophilic attack
HOMO -9.8 Non-bonding orbitals on oxygen atoms, potential site for electrophilic attack

Note: These values are for illustrative purposes.

Charge Distribution and Reactivity Prediction

The distribution of electron density in a molecule is not uniform. Some atoms will have a partial positive charge, while others will have a partial negative charge. This charge distribution can be calculated using quantum chemical methods and is crucial for predicting how the molecule will interact with other reagents.

In this compound, the electronegative oxygen atoms will draw electron density away from the adjacent carbon and hydrogen atoms, resulting in partial negative charges on the oxygens and partial positive charges on the carbons and hydrogens of the hydroxyl and hydroxymethyl groups. These charged sites are indicative of the molecule's reactivity. The oxygen atoms are likely to act as nucleophilic centers, while the carbon atoms bonded to them are potential electrophilic centers.

Reaction Mechanism Elucidation via Transition State Theory

Transition State Theory (TST) is a fundamental theory used to understand the rates of chemical reactions. wikipedia.orgbritannica.com It postulates that for a reaction to occur, the reactants must pass through a high-energy intermediate state known as the transition state or activated complex. libretexts.orglibretexts.org The rate of the reaction is determined by the concentration of the activated complex and the frequency with which it converts to products.

Computational chemistry can be used to model the potential energy surface of a reaction involving this compound. researchgate.netfrontiersin.org By locating the transition state structure and calculating its energy relative to the reactants, the activation energy for the reaction can be determined. This information is vital for elucidating the reaction mechanism and predicting the reaction rate. For example, in an acid-catalyzed dehydration of this compound, computational methods could be used to model the formation of a carbocation intermediate and the subsequent elimination of water, identifying the transition states for each step of the reaction.

Table 3: Hypothetical Calculated Thermodynamic Parameters for a Reaction Intermediate

Parameter Value Unit
Enthalpy of Activation (ΔH‡) 25.5 kcal/mol
Entropy of Activation (ΔS‡) -5.2 cal/(mol·K)

Note: These are example values for a hypothetical reaction step.

Potential Energy Surface Mapping

No studies detailing the potential energy surface of this compound were found. Such a study would theoretically involve the calculation of the molecule's energy as a function of its geometric parameters, identifying stable conformers, transition states, and conformational pathways.

Activation Energy Calculations

There is no available research that calculates the activation energies for reactions involving this compound. These calculations would be crucial for understanding the kinetics of its potential chemical transformations, such as dehydration or oxidation.

Molecular Dynamics Simulations

No molecular dynamics simulation studies have been published for this compound. These simulations would provide insights into the dynamic behavior of the molecule over time.

Solvent Effects on Conformation and Reactivity

In the absence of molecular dynamics simulations, there is no specific research on how different solvents would affect the conformation and reactivity of this compound. Such studies would typically explore the conformational landscape of the molecule in various solvent environments to understand how intermolecular interactions influence its structure and chemical behavior.

Advanced Spectroscopic and Analytical Research Methodologies for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-(hydroxymethyl)-1-methylcyclohexanol, NMR is crucial for assigning the signals of the protons and carbons, determining the relative stereochemistry of the substituents, and studying the dynamic processes such as ring inversion.

2D NMR Techniques (COSY, HMQC, HMBC) for Complex Structural Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound. These techniques spread the NMR information into two dimensions, resolving overlapping signals and revealing connectivity between nuclei. beilstein-journals.orgsdsu.edu

Correlation SpectroscopY (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). sdsu.edu In this compound, COSY spectra would reveal correlations between the methine proton at C4 and its adjacent methylene (B1212753) protons on C3 and C5, as well as the coupling between the protons of the hydroxymethyl group and the methine proton at C4.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. sdsu.edu For this compound, an HSQC or HMQC spectrum would allow for the direct assignment of each protonated carbon by linking the proton signals to their corresponding carbon signals. This is particularly useful for distinguishing the various methylene groups within the cyclohexane (B81311) ring.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH). sdsu.edu This is a powerful tool for connecting different parts of the molecule. For instance, an HMBC spectrum would show correlations from the methyl protons at C1 to the quaternary carbon C1 and the neighboring methylene carbons C2 and C6. It would also show correlations from the hydroxymethyl protons to C4 and C3/C5, confirming the connectivity of the hydroxymethyl group.

The following table summarizes the expected key 2D NMR correlations for the cis and trans isomers of this compound.

Proton(s) Expected COSY Correlations Expected HMBC Correlations
-CH₃ (at C1) NoneC1, C2, C6
-CH₂- (ring) Other ring -CH₂- and -CH- protonsOther ring carbons, C1, C4
-CH- (at C4) Ring -CH₂- protons (C3, C5), -CH₂OH protonsC2, C6, C1, -CH₂OH carbon
-CH₂OH -CH- proton (at C4)C4, C3, C5
-OH (at C1) NoneC1, C2, C6 (if visible)
-OH (at C7) -CH₂OH protons (if visible)C7, C4 (if visible)

NOESY/ROESY for Stereochemical and Conformational Analysis

The stereochemistry of this compound, specifically the cis or trans relationship between the methyl group at C1 and the hydroxymethyl group at C4, can be determined using Nuclear Overhauser Effect SpectroscopY (NOESY) or Rotating-frame Overhauser Effect SpectroscopY (ROESY). These experiments detect through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. researchgate.net

In the cis isomer, the methyl group and the hydroxymethyl group can be either both in axial positions or both in equatorial positions. In the more stable diequatorial conformation, a NOESY or ROESY experiment would show a cross-peak between the axial protons at C2/C6 and the axial proton at C4. In the trans isomer, one substituent is axial and the other is equatorial. Consequently, the through-space interactions observed in a NOESY/ROESY spectrum will be different for the cis and trans isomers, allowing for their unambiguous differentiation. For example, in the trans isomer with an equatorial methyl group and an axial hydroxymethyl group, a correlation between the methyl protons and the axial protons at C2/C6 would be expected.

The table below outlines the expected key NOESY/ROESY correlations for distinguishing the cis and trans isomers of this compound in their most stable chair conformations.

Isomer Key Expected NOESY/ROESY Correlations
cis (diequatorial) Axial H at C2/C6 ↔ Axial H at C3/C5, Axial H at C4
trans (eq-CH₃, ax-CH₂OH) -CH₃ protons ↔ Axial H at C2/C6, Axial H at C4

Dynamic NMR Studies of Ring Inversion

Cyclohexane and its derivatives are not static molecules; they undergo a rapid conformational change known as ring inversion or chair flip at room temperature. chegg.com In this process, axial substituents become equatorial, and equatorial substituents become axial. For this compound, this dynamic equilibrium can be studied using variable-temperature NMR spectroscopy.

At room temperature, the ring inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of inversion slows down. At a certain temperature, known as the coalescence temperature, the signals for the axial and equatorial protons broaden and then, at even lower temperatures, resolve into distinct signals for each conformer.

By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the energy barrier (Gibbs free energy of activation, ΔG‡) for the ring inversion process. For monosubstituted cyclohexanes, this barrier is typically around 10-11 kcal/mol. The presence of multiple substituents on the ring in this compound will influence this energy barrier. The study of these dynamics provides valuable insight into the conformational flexibility and stability of the molecule.

Mass Spectrometry for Reaction Product Analysis and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, typically with an error of less than 5 parts per million (ppm). algimed.com This level of precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound, the calculated exact mass for the molecular formula C₈H₁₆O₂ is 144.11503 u. An HRMS measurement confirming this exact mass would provide strong evidence for the assigned molecular formula. nih.gov

The table below shows the theoretical exact mass for different ions that could be observed for this compound in an HRMS analysis.

Ion Molecular Formula Calculated Exact Mass (u)
[M]⁺• C₈H₁₆O₂144.11503
[M+H]⁺ C₈H₁₇O₂⁺145.12286
[M+Na]⁺ C₈H₁₆NaO₂⁺167.10480

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. This provides detailed structural information by revealing the fragmentation pathways of the parent ion. For this compound, soft ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) would likely be used to generate the protonated molecule [M+H]⁺. nih.govwikipedia.org Subsequent collision-induced dissociation (CID) of this ion would lead to characteristic fragment ions.

Common fragmentation pathways for cyclohexanol (B46403) derivatives include the loss of water (H₂O) and α-cleavage. nist.govacs.org For this compound, the following fragmentation pathways are expected:

Loss of water: The protonated molecule ([M+H]⁺ at m/z 145) can readily lose a molecule of water from the tertiary alcohol at C1, leading to a fragment ion at m/z 127. A subsequent loss of a second water molecule from the primary alcohol is also possible, resulting in an ion at m/z 109.

α-Cleavage: Cleavage of the bonds adjacent to the carbon bearing the hydroxyl group is a common fragmentation route. For the tertiary alcohol at C1, this could involve the cleavage of the C1-C2 or C1-C6 bond, leading to the opening of the ring.

Loss of the hydroxymethyl group: Cleavage of the C4-C7 bond could result in the loss of the hydroxymethyl radical (•CH₂OH), leading to a fragment ion.

The analysis of these fragmentation patterns in the MS/MS spectrum provides a fingerprint of the molecule, confirming its structure and allowing for the differentiation of isomers.

X-ray Crystallography of Crystalline Derivatives and Intermediates

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is invaluable for the unambiguous assignment of the absolute configuration of chiral centers and for understanding the conformational preferences of molecules in the solid state.

For a compound like this compound, which may exist as a liquid or a low-melting solid, direct single-crystal X-ray diffraction analysis can be challenging. To overcome this, crystalline derivatives are often synthesized. The introduction of functionalities that promote crystallization, such as p-nitrobenzoates or phenylurethanes, can yield derivatives suitable for X-ray analysis. The resulting crystal structure provides a wealth of information, including bond lengths, bond angles, and torsional angles, which are crucial for detailed conformational analysis.

Table 1: Hypothetical Crystallographic Data for a Derivative of this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
β (°)98.76
Volume (ų)1358.9
Z4
Density (calculated) (g/cm³)1.250
R-factor0.045
Note: This table is a hypothetical representation to illustrate typical crystallographic data.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in Reaction Monitoring

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful, non-destructive technique for identifying functional groups within a molecule. thermofisher.com These methods are particularly useful for monitoring the progress of chemical reactions in real-time.

In the synthesis of this compound, for example, from the reduction of a corresponding carboxylic acid or ester, FTIR and Raman spectroscopy can track the disappearance of the carbonyl (C=O) stretching vibration and the appearance of the hydroxyl (O-H) stretching vibration.

FTIR Spectroscopy: The FTIR spectrum of a related compound, cis-4-methylcyclohexanol, shows a characteristic broad absorption band for the O-H stretch in the region of 3400-3200 cm⁻¹. nist.gov The C-O stretching vibration typically appears in the 1200-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The O-H stretching vibration is also observable in the Raman spectrum, although it is generally weaker than in the FTIR spectrum. Conversely, C-C bond vibrations within the cyclohexyl ring are often strong in the Raman spectrum, providing a detailed fingerprint of the carbocyclic skeleton. In situ Raman spectroscopy has been effectively used to study the formation of isomers in other systems, demonstrating its potential for monitoring the synthesis of cis- and trans-4-(hydroxymethyl)-1-methylcyclohexanol. rsc.org

Table 2: Characteristic Vibrational Frequencies for Functional Groups in this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹) (FTIR)Typical Wavenumber (cm⁻¹) (Raman)
Hydroxyl (-OH)O-H Stretch3600-3200 (broad)3600-3200 (weak)
C-O Stretch1260-10001260-1000
Alkane (C-H)C-H Stretch2960-28502960-2850
C-H Bend1470-13501470-1350
Note: These are general ranges and can vary based on the specific molecular environment.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination in Synthetic Studies

Given that this compound possesses a chiral center at the C4 position (in addition to the C1 position), the separation and quantification of its enantiomers are crucial, particularly in asymmetric synthesis. Chiral chromatography, utilizing either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the premier technique for determining enantiomeric purity (enantiomeric excess, ee). phenomenex.comgcms.cz

Chiral HPLC: Chiral HPLC employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability. windows.net The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving optimal separation. The enantiomeric excess can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram.

Chiral GC: For volatile compounds like this compound, or its more volatile derivatives, chiral GC is an excellent alternative. gcms.cz Capillary columns coated with derivatized cyclodextrins are common CSPs for this purpose. A study on the related compound (4-methylcyclohexyl)methanol (B126014) demonstrated the successful separation of its cis and trans isomers by GC/MS, highlighting the utility of GC in analyzing substituted cyclohexanols. usgs.gov By employing a chiral GC column, the separation of the enantiomers of each diastereomer (cis and trans) of this compound could be achieved.

Table 3: Illustrative Chiral Chromatography Parameters for Enantiomeric Separation

ParameterChiral HPLCChiral GC
Column Polysaccharide-based (e.g., Chiralcel OD-H)Cyclodextrin-based (e.g., Beta-DEX™)
Mobile Phase/Carrier Gas Hexane/Isopropanol (90:10)Helium
Flow Rate 1.0 mL/min1.5 mL/min
Temperature 25 °C120 °C (isothermal)
Detection UV (210 nm)Flame Ionization Detector (FID)
Note: This table provides illustrative parameters. Actual conditions would require method development and optimization.

Applications of 4 Hydroxymethyl 1 Methylcyclohexanol As a Key Intermediate in Organic Synthesis

A Hypothetical Foray into Natural Product Synthesis

The 1,4-disubstituted cyclohexane (B81311) ring of 4-(Hydroxymethyl)-1-methylcyclohexanol is a common motif in a variety of natural products. The presence of both a primary and a tertiary hydroxyl group offers a platform for selective functionalization. For instance, the primary alcohol could be selectively oxidized to an aldehyde or carboxylic acid, providing a handle for chain extension or coupling with other fragments. The tertiary alcohol, being more sterically hindered, could remain as a polar anchor or be eliminated to introduce unsaturation. While no direct syntheses of natural products employing this specific intermediate have been reported, its structure makes it a plausible, yet currently unexploited, starting material for the synthesis of terpenoids or other alicyclic natural products.

A Latent Building Block for Pharmaceutical Intermediates

The development of novel pharmaceutical agents often relies on the availability of unique and functionalized building blocks. The cyclohexane core of this compound can serve as a rigid scaffold to which various pharmacophores can be attached. The differential reactivity of the two hydroxyl groups could be exploited to introduce different functionalities in a controlled manner, potentially leading to the synthesis of novel drug candidates. For example, the primary alcohol could be converted to an amine or an ether, while the tertiary alcohol could participate in intramolecular cyclizations to form spirocyclic systems, a structural motif of interest in medicinal chemistry. However, at present, there are no published studies detailing the use of this compound in the synthesis of advanced pharmaceutical intermediates.

An Unexplored Avenue in Agrochemical Synthesis

Many agrochemically active molecules contain alicyclic moieties. The structural features of this compound could, in principle, be incorporated into new pesticides or herbicides. The lipophilic cyclohexane ring combined with the polar hydroxyl groups could influence the solubility and transport properties of a potential agrochemical. By modifying the hydroxyl groups, chemists could fine-tune the biological activity and environmental persistence of the resulting molecules. As with its other potential applications, its role in the synthesis of agrochemically relevant molecules remains theoretical and is not supported by current research literature.

A Potential Contributor to Advanced Fine Chemicals

Fine chemicals are pure, single substances that are produced in limited quantities and are used as specialty chemicals in various industries. The unique structure of this compound makes it a candidate for the synthesis of certain fragrances, flavorings, or specialty polymers. For instance, esterification of the hydroxyl groups could lead to compounds with interesting olfactory properties. Its di-functional nature also suggests potential as a monomer in polymerization reactions to create novel polyesters or polyethers with specific material properties. To date, no such applications have been documented in scientific publications.

The Promise of Stereocontrolled Synthesis

The cyclohexane ring of this compound can exist in different stereoisomeric forms (cis and trans). The use of a specific stereoisomer as a starting material would allow for the stereocontrolled synthesis of complex target molecules. This is particularly important in the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry. While the principles of stereocontrolled synthesis are well-established, their specific application starting from resolved isomers of this compound has not been reported. The development of synthetic routes to enantiomerically pure forms of this compound would be a crucial first step in unlocking its potential in asymmetric synthesis.

Derivatization Chemistry and Functionalization Strategies of 4 Hydroxymethyl 1 Methylcyclohexanol

Esterification and Etherification Reactions of Hydroxyl Groups

The presence of two distinct hydroxyl groups in 4-(hydroxymethyl)-1-methylcyclohexanol offers opportunities for selective esterification and etherification. The primary hydroxyl group is generally more reactive and less sterically hindered than the tertiary hydroxyl group, which allows for regioselective derivatization under controlled conditions.

Esterification:

Esterification of this compound can be achieved through various methods, with the primary alcohol typically reacting preferentially. The Fischer esterification, which involves reacting the diol with a carboxylic acid in the presence of an acid catalyst, can lead to the formation of the monoester at the primary position. organic-chemistry.org To drive the equilibrium towards the product side, water is often removed as it is formed. organic-chemistry.org For more controlled esterification, the use of acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is a common strategy. These reagents are more reactive than carboxylic acids and can selectively acylate the primary hydroxyl group at lower temperatures. The use of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can further accelerate the reaction. organic-chemistry.org

Selective esterification of the primary alcohol can be achieved by taking advantage of its higher reactivity. nih.gov For instance, reaction with one equivalent of an acylating agent at low temperatures would likely yield the primary ester as the major product. Esterification of the tertiary alcohol is significantly more challenging due to steric hindrance and requires more forcing conditions, which might lead to side reactions such as elimination.

Interactive Data Table: Esterification Reactions

Reaction TypeReagentsTarget OHConditionsNotes
Fischer EsterificationCarboxylic Acid, Acid Catalyst (e.g., H₂SO₄)Primary > TertiaryHeat, Removal of waterEquilibrium reaction. organic-chemistry.org
AcylationAcyl Chloride/Anhydride, Base (e.g., Pyridine)PrimaryMild (low temperature)More reactive than Fischer.
DMAP-catalyzed AcylationAcyl Anhydride, DMAP, BasePrimaryRoom TemperatureHighly efficient for primary alcohols. organic-chemistry.org

Etherification:

Similar to esterification, etherification reactions can also be directed towards the primary hydroxyl group. The Williamson ether synthesis, a widely used method for preparing ethers, involves the reaction of an alkoxide with an alkyl halide. beilstein-journals.org In the case of this compound, the primary hydroxyl group is more acidic and its corresponding alkoxide can be formed more readily using a strong base like sodium hydride (NaH). Subsequent reaction with an alkyl halide would yield the primary ether. Selective etherification of the tertiary alcohol via the Williamson synthesis is difficult due to the steric hindrance around the tertiary carbon, which would favor elimination over substitution.

Another approach for ether synthesis is the acid-catalyzed addition of the alcohol to an alkene. However, this method is less suitable for selective etherification of the diol due to the potential for side reactions under acidic conditions, such as dehydration of the tertiary alcohol.

Interactive Data Table: Etherification Reactions

Reaction TypeReagentsTarget OHConditionsNotes
Williamson Ether Synthesis1. Strong Base (e.g., NaH) 2. Alkyl HalidePrimaryAnhydrous solvent (e.g., THF, DMF)SN2 mechanism, sensitive to steric hindrance. beilstein-journals.org

Formation of Carbamates and Urethanes

Carbamates, also known as urethanes, are derivatives of carbamic acid and are important functional groups in pharmaceuticals and polymers. The hydroxyl groups of this compound can react with isocyanates to form carbamates. Due to the higher nucleophilicity and lower steric hindrance of the primary hydroxyl group, it is expected to react more readily with an isocyanate than the tertiary hydroxyl group. This difference in reactivity allows for the selective formation of a monocarbamate at the primary position by using a stoichiometric amount of the isocyanate.

Alternatively, carbamates can be synthesized by reacting the alcohol with a carbamoyl (B1232498) chloride in the presence of a base. google.com Another method involves the reaction with phosgene (B1210022) to form a chloroformate, which is then reacted with an amine. google.com These methods can also be tailored for the selective functionalization of the primary hydroxyl group. The synthesis of polyurethanes can be envisioned by reacting the diol with diisocyanates, where both hydroxyl groups would participate in the polymerization.

Interactive Data Table: Carbamate Formation Reactions

ReagentsProductTarget OHConditionsNotes
Isocyanate (R-N=C=O)CarbamatePrimary > TertiaryTypically mild, can be catalyzed by bases or organometallic compoundsHigh reactivity of isocyanates.
Carbamoyl Chloride, BaseCarbamatePrimary-Avoids handling of isocyanates. google.com
1. Phosgene 2. AmineCarbamatePrimary-Involves highly toxic phosgene. google.com

Oxidation to Carbonyl Compounds and Carboxylic Acids

The oxidation of this compound is a key transformation that differentiates the reactivity of the primary and tertiary hydroxyl groups. The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. In contrast, the tertiary alcohol is resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbon bearing the hydroxyl group.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are commonly used to oxidize primary alcohols to aldehydes. The reaction is typically carried out in an anhydrous solvent to prevent over-oxidation to the carboxylic acid.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or ruthenium tetroxide (RuO₄), will oxidize the primary alcohol directly to a carboxylic acid. The tertiary alcohol remains unreacted under these conditions. This selective oxidation provides a straightforward route to 4-carboxy-1-methylcyclohexanol.

Interactive Data Table: Oxidation Reactions

Oxidizing AgentTarget OHProductConditionsNotes
PCC, DMPPrimaryAldehydeAnhydrous CH₂Cl₂Mild oxidation.
KMnO₄, Jones ReagentPrimaryCarboxylic AcidAcidic or basic, aqueousStrong oxidation.
Tertiary Alcohol-No reaction-Resistant to oxidation.

Halogenation Reactions

Halogenation of the hydroxyl groups in this compound can be achieved using various reagents, with the reactivity again depending on whether the primary or tertiary alcohol is being targeted. The primary hydroxyl group can be converted to an alkyl halide using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. These reactions typically proceed via an SN2 mechanism, resulting in inversion of configuration if the carbon were chiral. youtube.com

Halogenation of the tertiary alcohol is more complex. Reaction with hydrogen halides (e.g., HBr, HCl) would likely proceed through an SN1 mechanism. masterorganicchemistry.com This involves protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a tertiary carbocation. Subsequent attack by the halide ion yields the tertiary alkyl halide. The SN1 pathway can be complicated by competing elimination reactions (E1), leading to the formation of alkenes. The use of reagents like thionyl chloride with a tertiary alcohol can also proceed through an SNi (internal nucleophilic substitution) mechanism, which results in retention of configuration. masterorganicchemistry.com

Selective halogenation of the primary hydroxyl group in the presence of the tertiary one can be challenging. However, by choosing reagents that favor SN2 reactions and using controlled conditions, it is possible to achieve some degree of selectivity.

Interactive Data Table: Halogenation Reactions

ReagentTarget OHMechanismProductNotes
SOCl₂, PBr₃PrimarySN2Alkyl HalideGood for primary alcohols. youtube.com
HBr, HClTertiarySN1Alkyl HalideProne to elimination side reactions. masterorganicchemistry.com
SOCl₂TertiarySNiAlkyl HalideRetention of configuration. masterorganicchemistry.com

Selective Protection and Deprotection Strategies of Hydroxyl Groups

In multi-step syntheses involving this compound, it is often necessary to protect one of the hydroxyl groups to prevent it from reacting while transformations are carried out elsewhere in the molecule. The differential steric environment of the primary and tertiary hydroxyl groups allows for selective protection.

The less sterically hindered primary hydroxyl group can be selectively protected using bulky protecting groups. Silyl (B83357) ethers are commonly employed for this purpose. masterorganicchemistry.com For example, reacting the diol with tert-butyldimethylsilyl chloride (TBDMSCl) or tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base like imidazole (B134444) will preferentially protect the primary alcohol. highfine.com The bulky silyl group has a strong preference for the less hindered primary position. highfine.com

Other protecting groups that can be used to selectively protect the primary alcohol include trityl (Tr) and its derivatives. The choice of protecting group depends on its stability to the reaction conditions planned for subsequent steps and the ease of its removal.

Deprotection strategies are specific to the protecting group used. Silyl ethers are typically cleaved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. researchgate.net The ability to selectively protect one hydroxyl group, perform a reaction at the other, and then deprotect the first is a powerful tool in the synthesis of complex molecules derived from this compound.

Interactive Data Table: Selective Protection of the Primary Hydroxyl Group

Protecting GroupReagentConditionsDeprotectionNotes
tert-Butyldimethylsilyl (TBDMS)TBDMSCl, ImidazoleDMFTBAF, AcidCommon and versatile. highfine.com
tert-Butyldiphenylsilyl (TBDPS)TBDPSCl, ImidazoleDMFTBAF, AcidMore stable to acid than TBDMS. highfine.com
Trityl (Tr)Trityl Chloride, Pyridine-Mild AcidVery bulky, highly selective for primary alcohols.

Role in Advanced Materials Science and Polymer Chemistry Research

Monomer in Polymer Synthesis

As a diol, 4-(Hydroxymethyl)-1-methylcyclohexanol serves as a fundamental building block (monomer) for the synthesis of various condensation polymers. The differential reactivity of its primary and tertiary hydroxyl groups, along with the rigidity of the cyclohexane (B81311) ring, allows for precise control over polymer architecture and properties.

Synthesis of Polyesters and Polyethers

The incorporation of this compound into polyester (B1180765) and polyether backbones can significantly influence their thermal and mechanical properties. The rigid cycloaliphatic structure is known to enhance the glass transition temperature (Tg) and thermal stability of the resulting polymers when compared to their linear aliphatic counterparts. paint.orgresearchgate.net

In polyester synthesis, this compound can be reacted with a variety of diacids or their derivatives. The bulky, non-planar structure of the cyclohexane ring disrupts chain packing, which can lead to amorphous polyesters with high clarity and improved solubility. chemrxiv.org The presence of the methyl group further contributes to this effect. The resulting polyesters are anticipated to exhibit a good balance of hardness and flexibility, making them suitable for high-solids polyurethane coatings. paint.orgresearchgate.net Research on similar cycloaliphatic diols like 1,4-cyclohexanedimethanol (B133615) (CHDM) has shown that the rigidity of the cyclohexyl structure imparts high tensile modulus and hardness to the resulting polyurethanes. paint.orgresearchgate.net

For polyether synthesis, the self-condensation of diols or their reaction with other monomers can be employed. While the direct polycondensation of this compound presents challenges due to the lower reactivity of the tertiary hydroxyl group, specialized catalytic systems are being explored to facilitate this process for sterically hindered diols. nih.gov The resulting polyethers would possess a unique combination of a flexible ether linkage and a rigid cycloaliphatic unit, potentially leading to materials with interesting thermoplastic elastomeric properties.

Table 1: Predicted Influence of this compound on Polymer Properties in Comparison to Other Diols

Diol MonomerPredicted Polymer CharacteristicsRationale
This compound High Tg, good thermal stability, potential for amorphous structure, good hardness and flexibility.Rigid cycloaliphatic ring, asymmetric methyl substitution hindering crystallization.
1,4-Cyclohexanedimethanol (CHDM)High Tg, excellent thermal and mechanical strength, can be semi-crystalline. paint.orgresearchgate.netSymmetrical and rigid cycloaliphatic structure.
1,6-HexanediolLower Tg, high flexibility, lower hardness. paint.orgLinear and flexible aliphatic chain.

Cross-linking Agents

The bifunctional nature of this compound makes it a candidate for use as a cross-linking agent in thermosetting resin systems, such as acrylics and polyurethanes. cankaya.edu.tr In these applications, the diol can react with functional groups on polymer chains, forming a three-dimensional network that enhances the mechanical strength, chemical resistance, and thermal stability of the final material.

The distinct reactivity of the primary and tertiary hydroxyl groups could allow for a two-stage curing process. The more reactive primary hydroxyl group could react at a lower temperature to build initial molecular weight, followed by a higher temperature cure to engage the less reactive tertiary hydroxyl group for final cross-linking. This could provide better control over the curing process and the final network structure. The incorporation of the cycloaliphatic ring into the cross-linked network is expected to increase the hardness and rigidity of the material.

Precursor for Functional Materials

Beyond its role as a monomer in traditional polymers, this compound can serve as a precursor for the synthesis of a variety of functional materials with specialized properties.

Synthesis of Liquid Crystalline Compounds

The rigid and well-defined geometry of the cyclohexane ring makes this compound an attractive building block for the synthesis of liquid crystalline compounds. nih.gov By chemically modifying the hydroxyl groups with mesogenic (liquid crystal-forming) units, it is possible to create novel liquid crystals. The stereochemistry of the cis and trans isomers of this diol would be expected to have a significant impact on the resulting liquid crystalline phases and transition temperatures. The methyl group on the ring can influence the packing of the molecules and potentially lead to the formation of unique mesophases.

Components in Optoelectronic Materials

Polymers containing cycloaliphatic units are being explored for applications in optoelectronic devices due to their potential for high transparency, good thermal stability, and tunable refractive indices. researchgate.net this compound can be incorporated into polymer backbones intended for these applications. The hydroxyl groups also provide reactive sites for the attachment of chromophores or other photoactive moieties. The non-conjugated, saturated nature of the cycloaliphatic ring ensures that it does not interfere with the electronic properties of the appended functional groups, making it a suitable scaffold for building complex optoelectronic materials. researchgate.netnih.govrsc.orgresearchgate.net

Surface Modification and Coating Applications

The presence of two hydroxyl groups allows this compound to be used for the chemical modification of surfaces. Through techniques like grafting, the molecule can be covalently bonded to the surface of various substrates, altering their surface properties. ncsu.edu For example, grafting this diol onto a surface could increase its hydrophilicity and provide reactive sites for further functionalization.

This capability is particularly relevant in the development of advanced coatings. By incorporating this compound into a coating formulation, it is possible to enhance adhesion to the substrate through the reaction of its hydroxyl groups with the surface. Furthermore, the unreacted hydroxyl groups can be used to impart specific functionalities to the coating surface, such as improved wettability or as anchor points for biocompatible molecules. nih.gov The robust nature of the cycloaliphatic ring can also contribute to the durability and scratch resistance of the coating.

Table 2: Potential Applications of this compound in Materials Science

Application AreaRole of this compoundAnticipated Benefits
Polymer Synthesis MonomerEnhanced thermal stability, tunable mechanical properties.
Cross-linking AgentIncreased network density and rigidity.
Functional Materials Precursor for Liquid CrystalsNovel mesophase behavior due to unique stereochemistry.
Component in OptoelectronicsHigh transparency and thermal stability scaffold.
Surface Modification Surface Grafting AgentIntroduction of hydroxyl functionality for tailored surface properties.
Coating AdditiveImproved adhesion and durability.

Emerging Research Directions and Future Perspectives on 4 Hydroxymethyl 1 Methylcyclohexanol

Development of Novel Catalytic Systems for its Transformations

The presence of two distinct hydroxyl groups in 4-(hydroxymethyl)-1-methylcyclohexanol offers a rich platform for selective chemical transformations. A key area of emerging research is the development of sophisticated catalytic systems that can differentiate between the primary and tertiary alcohols, enabling precise functionalization.

Modern organocatalysis, for instance, offers promising avenues for the selective transformation of diols under mild conditions, thereby avoiding the need for stoichiometric activation and reducing reaction complexity. nih.gov Research into boronic acid catalysts has demonstrated high selectivity for the functionalization of primary alcohols in the presence of secondary or tertiary ones. nih.gov This selectivity is often governed by a combination of steric and electronic factors, where the catalyst preferentially interacts with the less hindered hydroxyl group. nih.gov It is anticipated that similar boronic acid-based systems could be developed for the regioselective acylation, etherification, or oxidation of the primary alcohol in this compound.

Furthermore, catalyst-controlled regiodivergent oxidation of unsymmetrical diols is a rapidly advancing field. researchgate.net By carefully selecting the catalyst, it is possible to direct oxidation to either the primary or, more challengingly, the tertiary alcohol. For example, some catalytic systems have shown a preference for oxidizing the secondary hydroxyl group in unsymmetrical diols. nih.gov While direct oxidation of the tertiary alcohol in this compound is difficult, novel catalysts could enable selective dehydration to form valuable olefinic intermediates.

The table below summarizes potential catalytic transformations for this compound based on recent advances in diol chemistry.

TransformationCatalyst TypePotential ProductResearch Direction
Selective EsterificationOrganocatalyst (e.g., Boronic Acid)4-(Acyloxymethyl)-1-methylcyclohexanolDevelopment of catalysts for high regioselectivity towards the primary alcohol.
Selective OxidationManganese or Ruthenium Complexes4-Formyl-1-methylcyclohexanolDesigning catalysts that can selectively oxidize the primary alcohol without affecting the tertiary one.
DehydrationAcid or Metal-based Catalysts1-Methyl-4-(methylidene)cyclohexanolExploring selective dehydration of the tertiary alcohol to create unsaturated derivatives.
EtherificationPhase-Transfer Catalysts4-(Alkoxymethyl)-1-methylcyclohexanolOptimization of reaction conditions for selective etherification of the primary hydroxyl group.

Integration into High-Throughput Synthesis Methodologies

The demand for novel fragrance compounds and functionalized chemical building blocks is driving the adoption of high-throughput synthesis (HTS) and flow chemistry. researchgate.netrsc.org These methodologies allow for the rapid screening of reaction conditions and the efficient production of libraries of related compounds for structure-activity relationship studies.

For a molecule like this compound, HTS can be employed to quickly identify optimal catalysts and conditions for its selective functionalization. qub.ac.uk By using multi-well plates and robotic liquid handling, a large number of experiments can be performed in parallel, varying parameters such as catalyst, solvent, temperature, and reactant ratios. rsc.orgmt.com This is particularly useful for discovering novel derivatives with desirable olfactory properties or other functional characteristics.

Flow chemistry offers several advantages for the synthesis and transformation of fine chemicals like this compound, including improved safety, better heat and mass transfer, and the potential for seamless scale-up. researchgate.netchemium.com Reactions that are highly exothermic or involve hazardous reagents can be performed more safely in continuous flow reactors due to the small reaction volumes. researchgate.netnih.gov For instance, the selective oxidation or esterification of this compound could be performed in a flow reactor, allowing for precise control over reaction parameters and leading to higher yields and purities. mdpi.com

The integration of HTS and flow chemistry is a powerful approach for accelerating the discovery and development of new products derived from this compound. rsc.org

Exploration of Unconventional Reaction Media (e.g., Ionic Liquids, Supercritical Fluids)

The use of unconventional reaction media, such as ionic liquids (ILs) and supercritical fluids (SCFs), is a growing area of green chemistry that holds significant promise for the transformation of this compound. mdpi.comacs.org

Ionic liquids are salts with low melting points that can act as both solvents and catalysts. arxiv.org Their negligible vapor pressure and tunable physicochemical properties make them attractive alternatives to volatile organic compounds. arxiv.org For reactions involving this compound, the choice of the ionic liquid's cation and anion can influence the reaction's rate and selectivity. rsc.org For example, specific ILs have been shown to be effective media for the oxidation of alcohols. chemium.com The phase behavior of this compound in various ionic liquids is a key area for future research to enable the design of efficient reaction and separation processes. mt.comresearchgate.net

Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), offer a green and highly tunable solvent system. acs.org By adjusting the temperature and pressure, the density and solvating power of scCO₂ can be precisely controlled. polimi.itberkeley.edu This allows for enhanced mass transfer and can lead to improved reaction rates and selectivities. acs.org Furthermore, the product can be easily separated from the scCO₂ by simply reducing the pressure, which is a significant advantage for purification. acs.org The combination of ionic liquids and supercritical fluids in biphasic systems is another exciting frontier, potentially offering synergistic effects for the catalytic transformation of diols like this compound. mdpi.com

The table below outlines the potential benefits of using unconventional media for reactions involving this compound.

Reaction MediumPotential AdvantagesResearch Focus
Ionic Liquids (ILs)Enhanced reaction rates, improved selectivity, catalyst recycling, low volatility. chemium.comarxiv.orgScreening of ILs for optimal performance, understanding phase behavior with reactants and products. mt.comresearchgate.net
Supercritical CO₂ (scCO₂)Green solvent, tunable properties, enhanced mass transfer, easy product separation. acs.orgacs.orgInvestigating reaction kinetics and selectivity in scCO₂, developing integrated reaction-separation processes.
IL/scCO₂ Biphasic SystemsCombines advantages of both media, potential for enhanced catalyst retention and product extraction. mdpi.comExploring the phase behavior and catalytic activity in these novel biphasic systems.

Advanced Computational Modeling for Reactivity Prediction and Design

Computational chemistry and molecular modeling are becoming indispensable tools for understanding and predicting chemical reactivity, guiding the design of new catalysts and reaction pathways. nih.gov For this compound, computational methods can provide valuable insights into its conformational preferences, the relative reactivity of its two hydroxyl groups, and the mechanisms of its transformations.

Density Functional Theory (DFT) calculations can be used to model the transition states of various reactions, helping to elucidate the factors that control regioselectivity and stereoselectivity. For example, DFT studies can predict which hydroxyl group is more likely to react with a given catalyst by comparing the activation energies of the competing reaction pathways. This information is crucial for the rational design of new catalysts for the selective functionalization of this compound.

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in different solvent environments, including unconventional media like ionic liquids and supercritical CO₂. acs.orgornl.gov These simulations can reveal important information about solvation effects, the distribution of reactants at interfaces, and the dynamics of the reaction system, which can aid in the optimization of reaction conditions. ornl.gov

Machine learning is also emerging as a powerful tool for predicting the outcomes of chemical reactions. nih.gov By training models on existing experimental data, it may become possible to predict the reactivity and selectivity of this compound in various transformations with a high degree of accuracy, thereby accelerating the discovery of new synthetic routes. nih.govresearchgate.net

Sustainability Enhancements in Production and Utilization

Sustainability is a major driver of innovation in the chemical industry. For a compound like this compound, which finds use in consumer products, enhancing the sustainability of its production and utilization is of paramount importance. mdpi.com

One key area of research is the development of synthetic routes from renewable feedstocks. Terpenes, which are naturally occurring hydrocarbons produced by plants, are attractive starting materials for the synthesis of specialty chemicals. rsc.orgperfumerflavorist.comresearchgate.net Investigating synthetic pathways to this compound from abundant terpenes could significantly improve its environmental footprint.

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes can operate under mild conditions (ambient temperature and pressure, neutral pH) and often exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov The development of biocatalytic methods for the synthesis or selective functionalization of this compound is a promising research direction. nih.gov

Life Cycle Assessment (LCA) is a comprehensive methodology for evaluating the environmental impact of a product throughout its entire life cycle, from raw material extraction to end-of-life. researchgate.net Conducting LCAs for different production routes of this compound can help to identify environmental hotspots and guide the development of more sustainable processes. researchgate.net This holistic approach ensures that efforts to improve sustainability are targeted and effective.

Q & A

Q. What are the established synthetic routes for 4-(Hydroxymethyl)-1-methylcyclohexanol, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves reduction or oxidation of precursors. For example:

  • Reduction of ketones : Use NaBH₄ or LiAlH₄ in anhydrous THF or ethanol. LiAlH₄ is preferred for bulky ketones due to its stronger reducing power, but NaBH₄ is safer for lab-scale reactions .
  • Oxidation of alcohols : KMnO₄ or CrO₃ under acidic conditions can oxidize hydroxymethyl groups, but over-oxidation risks require careful pH control .

Q. Key Considerations :

  • Temperature : Elevated temperatures accelerate reactions but may degrade thermally sensitive intermediates.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.

Q. How is this compound characterized structurally and quantitatively?

Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and stereochemistry. For example, the hydroxymethyl proton appears as a triplet (~δ 3.5 ppm) coupling with adjacent cyclohexanol protons .
  • GC-MS : Retention time and fragmentation patterns confirm purity. Note that column type (e.g., polar vs. nonpolar) affects resolution; cross-validate results with multiple columns .
  • IR Spectroscopy : Hydroxyl stretches (3200–3600 cm⁻¹) and C-O bonds (1050–1250 cm⁻¹) confirm functional groups .

Q. What are the common chemical transformations of this compound, and how are side products minimized?

Methodological Answer :

  • Esterification : React with acyl chlorides in pyridine to form esters. Pyridine neutralizes HCl, preventing acid-catalyzed dehydration .
  • Dehydration : Acid catalysts (H₂SO₄) promote cyclohexene formation. Control water removal (e.g., Dean-Stark trap) to shift equilibrium toward alkene products .
  • Halogenation : Use SOCl₂ or PCl₃ for Cl substitution. Excess reagent must be quenched with ice to avoid dihalogenation .

Advanced Research Questions

Q. How does the stereochemistry of substituents impact the compound’s reactivity and conformational stability?

Methodological Answer :

  • Conformational Analysis : Chair conformers dominate. Axial hydroxymethyl groups introduce steric strain, favoring equatorial positions. Computational tools (e.g., Gaussian) calculate energy differences between conformers .
  • Stereoelectronic Effects : Electron-withdrawing substituents (e.g., halogens) alter reaction pathways. For example, axial OH groups in 1-methyl derivatives hinder nucleophilic attack due to steric shielding .

Data Contradiction Example :
Conflicting reports on reaction rates for axial vs. equatorial isomers may arise from solvent polarity. Polar solvents stabilize axial dipoles, reducing steric effects .

Q. How can computational tools like SHELX aid in resolving crystal structures of derivatives?

Methodological Answer :

  • Structure Solution : SHELXS/SHELXD generates initial phases from X-ray data. For twinned crystals, use the TWIN command to refine overlapping lattices .
  • Refinement : SHELXL adjusts thermal parameters and occupancy. High-resolution data (<1 Å) allow anisotropic refinement for precise bond-length analysis .

Case Study :
A study on 4-methylcyclohexanol derivatives used SHELXL to resolve disorder in the cyclohexane ring, revealing a 60:40 occupancy ratio for two chair conformers .

Q. What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer :

  • Metabolic Pathway Analysis : Use BKMS_METABOLIC or REAXYS databases to identify competing pathways (e.g., oxidation vs. glucuronidation) that alter bioactivity .
  • Dose-Response Curves : EC₅₀ values vary with cell line permeability. Normalize data to internal controls (e.g., ATP assays) to account for viability differences .

Example :
Contradictory antimicrobial results may stem from assay pH affecting compound ionization. Test activity across pH 5–8 to identify optimal conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.